

Application Notes and Protocols for PD-135158 in In Vivo Rodent Models

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Compound of Interest		
Compound Name:	PD-135666	
Cat. No.:	B1679099	Get Quote

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Introduction

PD-135158 is a potent and selective non-peptide antagonist of the cholecystokinin 2 (CCK2) receptor, also known as the gastrin receptor. As a member of the tryptophan dipeptide class of compounds, it has been instrumental in elucidating the physiological and pathological roles of the CCK2 receptor. This document provides detailed application notes and protocols for the utilization of PD-135158 in various in vivo rodent models, including those for studying gastric acid secretion, pancreatic cancer, and anxiety. The protocols are compiled from established methodologies for PD-135158 and analogous CCK2 receptor antagonists.

Mechanism of Action

PD-135158 competitively binds to the CCK2 receptor, thereby blocking the binding of its endogenous ligands, cholecystokinin (CCK) and gastrin. The CCK2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gq alpha subunit. This initiates a cascade involving phospholipase C (PLC) activation, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). Subsequently, intracellular calcium levels rise, and protein kinase C (PKC) is activated, culminating in various cellular responses. In the stomach, this pathway is crucial for gastrin-stimulated acid secretion from parietal cells. In certain cancers, this signaling pathway has been implicated in promoting cell proliferation



and survival. In the central nervous system, the CCK2 receptor is involved in modulating anxiety and pain perception.

Signaling Pathway of CCK2 Receptor



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Caption: CCK2 Receptor Signaling Pathway and Inhibition by PD-135158.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo rodent studies using CCK2 receptor antagonists. While direct data for PD-135158 is limited, data from structurally and functionally similar antagonists are provided for reference.

Table 1: Efficacy of CCK2 Receptor Antagonists in Pancreatic Cancer Rodent Models



Compoun d	Animal Model	Administr ation Route & Dosage	Treatmen t Duration	Endpoint	Result	Referenc e
Proglumide	C57BL/6 Mice (Syngeneic Pancreatic Tumor)	Oral (in drinking water)	3-6 weeks	Tumor Growth Rate	59.4% decrease compared to control	
Proglumide + Gemcitabin e	C57BL/6 Mice (Syngeneic Pancreatic Tumor)	Oral (in drinking water) + IP	3-6 weeks	Tumor Growth Rate	70% reduction compared to control	-
YF476	KrasG12D Mice	Oral (in diet) at 500 ppm	38 weeks	Pancreatic Ductal Adenocarci noma (PDAC) Incidence (males)	69% inhibition	
JNJ- 26070109	KrasG12D Mice	Oral (in diet) at 250 ppm	38 weeks	PDAC Incidence (males)	88% inhibition	_

Table 2: Efficacy of CCK2 Receptor Antagonists on Gastric Acid Secretion in Rats



Compoun d	Animal Model	Administr ation Route & Dosage	Stimulant	Endpoint	Result	Referenc e
JNJ- 26070109	Fistulated Sprague- Dawley Rats	Oral	Basal	Acid Secretion	~75% inhibition	
JNJ- 26070109	Fistulated Sprague- Dawley Rats	Oral	Pentagastri n	Acid Secretion	45% reduction	
Tryptophan Derivative	Ghosh and Schild Rats	Subcutane ous & Intravenou s (0.07 µmol/kg)	Pentagastri n	Gastric Acid Secretion	ED50 = 0.07 μmol/kg	_

Table 3: Anxiolytic-like Effects of CCK2 Receptor Antagonists in Rodent Models



Compoun d	Animal Model	Administr ation Route & Dosage	Behavior al Test	Endpoint	Result	Referenc e
PD-135158	Rats	Intra- amygdala	Fear- Potentiated Startle	Potentiatio n of startle	Blocked pentagastri n-induced potentiatio n	
L-365,260	Mice	Intraperiton eal (1-1000 µg/kg)	Elevated Plus Maze	% Time in Open Arms	Dose- dependent increase	
Tryptophan Derivative	Mice	Oral (0.0001-10 mg/kg)	Black- White Box Test	Time in White Box	Significant increase	-

Experimental Protocols

1. Evaluation of Anti-Tumor Efficacy in a Syngeneic Mouse Model of Pancreatic Cancer

This protocol is adapted from studies using the CCK2 receptor antagonist proglumide.

Objective: To assess the efficacy of PD-135158, alone and in combination with chemotherapy, in inhibiting pancreatic tumor growth in an immunocompetent mouse model.

Materials:

- PD-135158
- Gemcitabine (or other standard-of-care chemotherapy)
- Vehicle for PD-135158 (e.g., sterile water for oral administration, or a suitable vehicle for parenteral injection such as saline or DMSO/saline mixture)
- Syngeneic pancreatic cancer cells (e.g., Panc02)



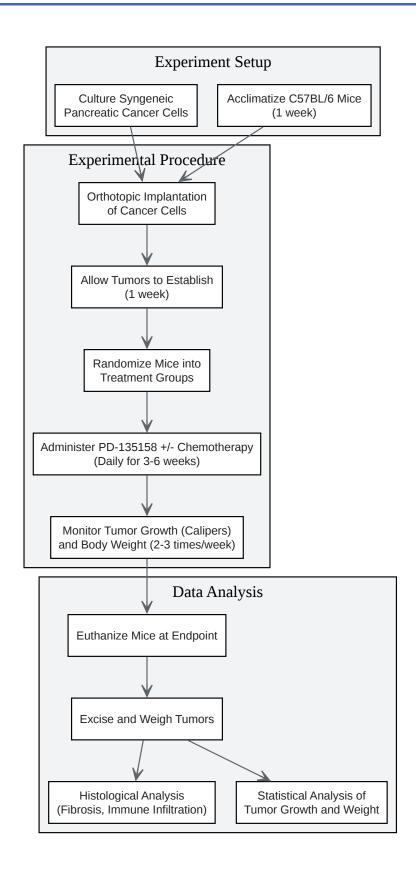




- 6-8 week old C57BL/6 mice
- Sterile PBS
- Surgical tools for orthotopic injection
- Calipers for tumor measurement
- Anesthetic (e.g., isoflurane)

Experimental Workflow:





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Caption: Workflow for Pancreatic Cancer Efficacy Study.



Procedure:

- Cell Preparation: Culture Panc02 cells under standard conditions. On the day of implantation, harvest cells and resuspend in sterile PBS at a concentration of 1 x 10⁷ cells/mL.
- Animal Model: Anesthetize 6-8 week old C57BL/6 mice. Perform a small laparotomy to expose the pancreas. Inject 1 x 10⁶ cells (in 100 μL PBS) into the head of the pancreas. Suture the incision and allow the animals to recover.
- Treatment Groups: One week post-implantation, randomize mice into the following groups (n=8-10 per group):
 - Group 1: Vehicle control
 - Group 2: PD-135158
 - Group 3: Gemcitabine
 - Group 4: PD-135158 + Gemcitabine

• Drug Administration:

- PD-135158: Based on data from similar compounds, a starting dose range for oral administration could be 10-50 mg/kg/day, administered via oral gavage or in drinking water. For parenteral routes (subcutaneous or intraperitoneal), a starting dose of 1-10 mg/kg/day can be considered. The vehicle should be determined based on the solubility of PD-135158.
- Gemcitabine: Administer at a standard dose (e.g., 100 mg/kg) via intraperitoneal injection twice a week.
- Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width^2). Monitor body weight and general health of the animals.



- Endpoint Analysis: Euthanize mice when tumors in the control group reach a predetermined size (e.g., 1500 mm^3) or at the end of the treatment period. Excise and weigh the tumors. A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E, Masson's trichrome for fibrosis) and another portion can be snap-frozen for molecular analysis.
- 2. Assessment of Gastric Acid Secretion Inhibition in a Rat Model

This protocol is based on studies using the CCK2 receptor antagonist JNJ-26070109.

Objective: To determine the effect of PD-135158 on basal and pentagastrin-stimulated gastric acid secretion in rats.

Materials:

- PD-135158
- Pentagastrin
- Vehicle for PD-135158 (e.g., for oral administration)
- Male Sprague-Dawley rats (250-300g) with chronic gastric fistulas
- pH meter and titrator
- Saline solution

Procedure:

- Animal Model: Use surgically prepared rats with chronic gastric fistulas. Allow at least two weeks for recovery after surgery.
- Dosing:
 - Fast the rats overnight with free access to water.
 - Administer PD-135158 or vehicle orally. Based on data from a related tryptophan derivative, an effective dose range to explore for subcutaneous or intravenous



administration is 0.01-1 μ mol/kg. For oral administration, a higher dose range of 1-10 mg/kg may be necessary.

- Gastric Juice Collection:
 - One hour after drug administration, gently flush the stomach with warm saline through the fistula to remove any residual contents.
 - Collect basal gastric secretions for 1-2 hours.
 - For stimulated secretion, administer a subcutaneous injection of pentagastrin (e.g., 30 nmol/kg).
 - Collect gastric juice for 2-3 hours post-stimulation.
- Analysis:
 - Measure the volume of the collected gastric juice.
 - Determine the acid concentration by titrating an aliquot with 0.01 N NaOH to a pH of 7.0.
 - Calculate the total acid output (µmol H+/hour).
- 3. Evaluation of Anxiolytic-like Activity in the Elevated Plus Maze (EPM) in Mice

This protocol is adapted from studies using various CCK2 receptor antagonists.

Objective: To assess the anxiolytic-like effects of PD-135158 in mice using the elevated plus maze.

Materials:

- PD-135158
- Vehicle for PD-135158 (e.g., saline, DMSO/saline for IP injection)
- Male C57BL/6 or Swiss Webster mice (8-10 weeks old)
- Elevated Plus Maze apparatus



Video tracking software

Procedure:

- Animal Acclimatization: House the mice in the testing room for at least 1 hour before the
 experiment to acclimate.
- Drug Administration: Administer PD-135158 or vehicle via intraperitoneal (IP) or subcutaneous (SC) injection 30 minutes before the test. Based on studies with similar compounds, a dose range of 0.001-10 mg/kg can be explored.
- EPM Test:
 - Place a mouse in the center of the EPM, facing one of the open arms.
 - Allow the mouse to explore the maze for 5 minutes.
 - Record the session using a video camera positioned above the maze.
- Data Analysis: Use video tracking software to score the following parameters:
 - Time spent in the open arms
 - Time spent in the closed arms
 - Number of entries into the open arms
 - Number of entries into the closed arms
 - Total distance traveled (as a measure of locomotor activity)
- Interpretation: An increase in the time spent in and/or the number of entries into the open arms, without a significant change in total distance traveled, is indicative of an anxiolytic-like effect.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal experiments must be conducted in accordance with approved protocols from the Institutional Animal Care and Use







Committee (IACUC). The provided dosage ranges are estimations based on related compounds and should be determined empirically through dose-response studies.

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